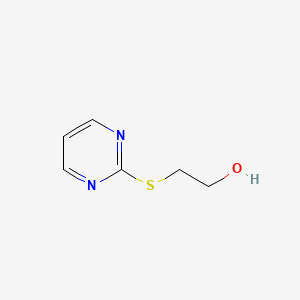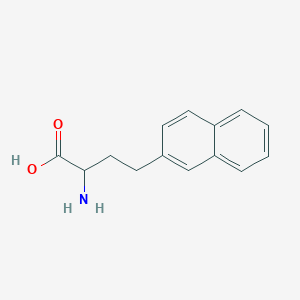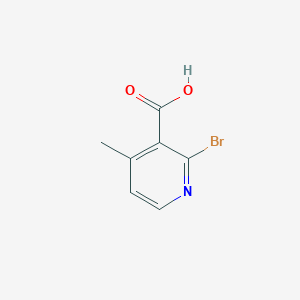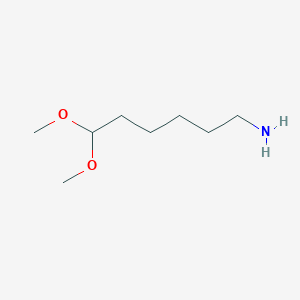![molecular formula C8H16N2 B1342701 2-Ethyloctahydropyrrolo[3,4-c]pyrrole CAS No. 869188-25-0](/img/structure/B1342701.png)
2-Ethyloctahydropyrrolo[3,4-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The research on 2-Ethyloctahydropyrrolo[3,4-c]pyrrole derivatives has led to the synthesis of various novel compounds with potential applications in pharmaceuticals and materials science. These compounds are characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom. The studies have explored different synthetic routes, molecular structures, spectroscopic properties, and chemical reactivity of these derivatives.
Synthesis Analysis
The synthesis of these compounds involves various strategies, including [2+2] cycloaddition reactions, condensation, and intramolecular cycloaddition. For instance, a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using spectroscopic techniques . Another study reported the synthesis of pyrrolyl- and indolylbicyclooctadienes through a [2+2] cycloaddition reaction, which yielded almost quantitative results . Additionally, dihydropyrrolo[3,2-b]pyrroles fused with peripheral arenes were synthesized via a two-step procedure involving condensation and oxidative aromatic coupling .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using various spectroscopic methods and theoretical calculations. X-ray crystallography provided insights into the crystal and molecular structure of a spiro heterocyclization product . Theoretical studies, including density functional theory (DFT) and Atoms in Molecules (AIM) theory, have been employed to analyze the molecular structure, spectroscopic properties, and multiple interactions within the molecules .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been investigated through different types of reactions. The [2+2] cycloaddition reaction used to synthesize pyrrolyl- and indolylbicyclooctadienes is an example of the diverse reactivity of these pyrrole derivatives . The oxidative aromatic coupling used to generate bis(areno)-1,4-dihydropyrrolo[3,2-b]pyrroles demonstrates the potential for creating complex structures with strong fluorescence properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied through experimental and computational methods. The thermodynamic parameters indicate that the formation of some of these compounds is exothermic and spontaneous at room temperature . The binding energy of intermolecular interactions, vibrational analysis, and local reactivity descriptors have been calculated to understand the stability and reactivity of these molecules . The solid-state properties of the synthesized compounds, such as charge-transfer complexes and paramagnetism, have also been explored .
Aplicaciones Científicas De Investigación
-
- Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole-containing analogs are considered a potential source of biologically active compounds and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis, etc.), antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
- Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
-
- Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds, and has become one of the most important hot topics of current research .
- Construction of the pyrrole ring has gained much attention from the last few decades due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .
- With access to these 5-membered aza heterocycles, organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view, and a vast array of synthetic procedures has been developed .
Safety And Hazards
Propiedades
IUPAC Name |
5-ethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-10-5-7-3-9-4-8(7)6-10/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGNYJMRADOJNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CNCC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyloctahydropyrrolo[3,4-c]pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

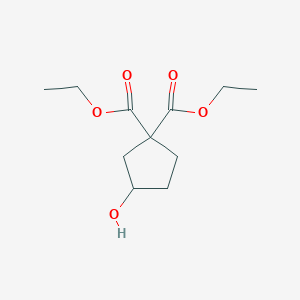

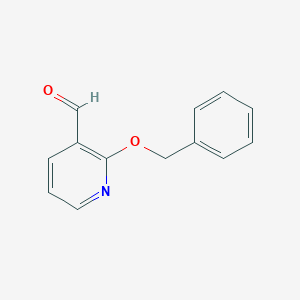
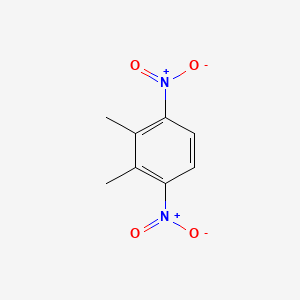
![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)


